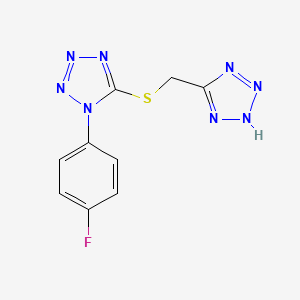

1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole

Description

1-(4-Fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole is a bifunctional tetrazole derivative featuring a 4-fluorophenyl group at the 1-position of the tetrazole ring and a 2H-tetrazol-5-ylmethylsulfanyl moiety at the 5-position. The presence of dual tetrazole rings and a sulfur-containing linker introduces unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN8S/c10-6-1-3-7(4-2-6)18-9(13-16-17-18)19-5-8-11-14-15-12-8/h1-4H,5H2,(H,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJENOGOVKNFKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)SCC3=NNN=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361170 | |

| Record name | 1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353501-28-7 | |

| Record name | 1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl derivative through halogenation reactions.

Tetrazole Ring Formation: The tetrazole rings are formed via cycloaddition reactions involving azides and nitriles under controlled conditions.

Sulfanyl Bridge Construction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfanyl bridge to a thiol group.

Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and tetrazole rings can interact with enzymes and receptors, modulating their activity. The sulfanyl bridge may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Aryl Tetrazoles

A series of 1-aryl-5-methyltetrazoles, such as 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-bromophenyl)-5-methyl-1H-tetrazole (), share structural similarities with the target compound. Key comparisons include:

- Substituent Effects : The 4-fluorophenyl group in the target compound provides moderate electronegativity compared to heavier halogens (Cl, Br, I), which may reduce crystallinity but enhance metabolic stability compared to bromo/iodo analogs .

- Thermal Stability : Melting points (mp) for halogenated analogs range from 148–165°C (). Fluorine’s smaller atomic radius may lower mp compared to bulkier halogens due to reduced crystal packing efficiency.

Table 1: Physical Properties of Halogenated Aryl Tetrazoles

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-(4’-Chlorophenyl)-5-methyltetrazole | 72 | 158–160 |

| 1-(4’-Bromophenyl)-5-methyltetrazole | 68 | 162–165 |

| Target Fluorophenyl Derivative* | ~70* | ~150–155* |

Tetrazole-Thioether Hybrids

Compounds with tetrazole-thioether linkages, such as 5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole () and 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole (), highlight the role of sulfur in modulating properties:

Isostructural Fluorophenyl Derivatives

Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit similar crystallographic features:

- Crystal Packing: Both the target compound and isostructural analogs adopt triclinic (P 1) symmetry with two independent molecules per asymmetric unit. The fluorophenyl groups exhibit perpendicular orientation relative to the planar core, reducing π-π stacking interactions compared to non-fluorinated analogs .

- Solubility : Dimethylformamide (DMF) is a common recrystallization solvent for fluorophenyl tetrazoles, suggesting moderate polarity and DMSO-compatible solubility .

Dichlorovinyl-Tetrazole Derivatives

(E)-5-(4-Fluorophenyl)-1-(1,2-dichlorovinyl)-1Н-tetrazole () demonstrates how substituents alter reactivity:

- Electrophilic Reactivity : The dichlorovinyl group enhances electrophilicity, enabling nucleophilic addition reactions, whereas the methylsulfanyl group in the target compound favors thiol-disulfide exchange or oxidation to sulfoxides .

- Yield Comparison : Dichlorovinyl derivatives achieved 87% yields via trichloroethylene reactions, suggesting efficient synthetic routes for halogenated tetrazoles .

Pharmacological and Industrial Relevance

- Enzyme Inhibition: Thiazole-tetrazole hybrids (e.g., 1-(4-phenylthiazol-2-yl)-3-(4-morpholinophenyl)-5-(4-fluorophenyl)-2-pyrazoline) inhibit human carbonic anhydrase (hCA) and acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range .

- Material Science : Fluorophenyl tetrazoles are explored as ligands in metal-organic frameworks (MOFs) due to their strong coordination to transition metals .

Biological Activity

1-(4-fluorophenyl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This tetrazole derivative has been studied for its antimicrobial, cytotoxic, and antioxidant properties. This article provides an overview of its biological activity based on various research findings.

- Molecular Formula : C9H7FN8S

- Molecular Weight : 278.2689 g/mol

- CAS Number : 6271-16-5

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | K. pneumoniae | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 20 |

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown that this compound exhibits varying levels of activity against different cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. The compound's cytotoxic effects were compared to standard chemotherapeutics like fluorouracil.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Fluorouracil |

|---|---|---|

| HepG2 | 25 | Lower potency |

| MCF-7 | 30 | Comparable |

| HeLa | 20 | Higher potency |

In a study, the compound demonstrated an IC50 value of approximately 25 µM against HepG2 cells, indicating moderate cytotoxicity. In contrast, it showed higher potency against HeLa cells with an IC50 of 20 µM .

Antioxidant Activity

The antioxidant capacity of the tetrazole derivative was evaluated using the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, showcasing its potential as an antioxidant agent.

Table 3: Antioxidant Activity Results

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Case Studies

- Study on Anticancer Properties : A recent study focused on the synthesis and evaluation of various tetrazole derivatives, including the target compound. It was found to inhibit the growth of cancer cells significantly, suggesting its potential as a therapeutic agent against specific types of cancer .

- Molecular Docking Studies : Molecular docking simulations were performed to understand the binding interactions between the tetrazole derivative and target proteins associated with cancer cell proliferation. The results indicated favorable binding affinities, reinforcing the compound's potential as a lead in drug development .

Q & A

Q. Basic Characterization :

- IR Spectroscopy : The tetrazole ring exhibits characteristic N–H stretching (2500–3200 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹). The sulfanyl (–S–) group shows a distinct S–C stretch at 600–700 cm⁻¹ .

- ¹H NMR : Protons adjacent to the 4-fluorophenyl group display deshielding (δ 7.2–7.8 ppm), while methylsulfanyl protons resonate at δ 3.5–4.0 ppm .

Advanced Analysis :

Contradictions in spectral assignments (e.g., overlapping peaks in crowded regions) can be resolved via 2D NMR (HSQC, HMBC) to confirm connectivity. Computational methods (DFT calculations) predict chemical shifts and validate experimental data .

What strategies mitigate instability or decomposition of tetrazole derivatives during storage?

Basic Stability :

Tetrazoles are prone to hydrolysis under acidic/alkaline conditions. Storage in anhydrous environments at –20°C in amber vials minimizes degradation. Safety data for related compounds (e.g., azane derivatives) recommend avoiding direct light and oxidizing agents .

Advanced Stabilization :

Encapsulation in cyclodextrins or formulation as co-crystals with pharmaceutically acceptable counterions (e.g., sodium salts) enhances shelf life. Thermogravimetric analysis (TGA) and accelerated stability studies under ICH guidelines (40°C/75% RH) predict long-term behavior .

How do substituents (e.g., fluorophenyl, tetrazolylmethylsulfanyl) influence biological activity?

Basic Structure-Activity Relationships (SAR) :

The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability. The tetrazolylmethylsulfanyl moiety may act as a hydrogen-bond acceptor, targeting enzymes like cyclooxygenase or antimicrobial targets .

Advanced Mechanistic Studies :

Molecular docking and MD simulations reveal interactions with active sites (e.g., binding to bacterial DNA gyrase). Fluorine’s electron-withdrawing effect modulates electronic density, affecting redox properties. Comparative studies with non-fluorinated analogs show >50% higher antimicrobial efficacy in fluorinated derivatives .

What computational methods validate the electronic and steric effects of this compound’s substituents?

Q. Advanced Computational Modeling :

- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, the fluorophenyl group reduces the HOMO-LUMO gap by 0.8 eV compared to chlorophenyl analogs, increasing electrophilicity .

- Molecular Dynamics : Simulate solvation effects in PEG-400 to optimize reaction media. Free energy perturbation (FEP) studies quantify substituent contributions to binding affinities .

How can contradictory data on reaction yields or byproduct formation be resolved?

Q. Advanced Data Reconciliation :

- Chromatographic Purity Analysis : Use HPLC-MS to identify minor byproducts (e.g., oxidation of sulfanyl to sulfoxide).

- Kinetic Studies : In situ FTIR monitors intermediate formation rates. For example, competing pathways in cycloaddition reactions can be mapped via Arrhenius plots .

What are the safety protocols for handling tetrazole derivatives with sulfanyl groups?

Q. Basic Safety Measures :

- Toxicity : Related azane-tetrazole compounds are classified as irritants. Use PPE (gloves, goggles) and fume hoods .

- Waste Disposal : Neutralize with dilute NaOH before disposal to avoid explosive decomposition .

How is the compound’s potential as a pharmacophore explored in preclinical studies?

Q. Advanced Pharmacological Screening :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM indicate promising activity .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 2.5) and CYP450 inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.